Cas no 3096-57-9 (2-Amino-9-fluorenone)

2-Amino-9-fluorenone 化学的及び物理的性質
名前と識別子
-
- 9H-Fluoren-9-one,2-amino-
- 2-Amino-9-fluorenone
- 2-Amino-9-fluorenoneneat
- 2-Amino-9H-fluoren-9-one
- 2-aminofluoren-9-one
- 2-aminofluorene-9-one
- 2-Aminofluorenone
- 9-oxo-2-aminofluorene
- EINECS 221-445-9
- FLUOREN-9-ONE,2-AMINO
- NSC 12368
- SMR000476296
- FT-0634661
- Oprea1_751887
- 9H-Fluoren-9-one, 2-amino- (9CI)
- 3096-57-9
- MFCD00001157
- 9H-Fluoren-9-one, 2-amino-
- CHEMBL1698358
- SJODITPGMMSNRF-UHFFFAOYSA-
- SY051445
- 2-Amino-9H-fluoren-9-one #
- AG-690/32513036
- NSC12368
- 2-Aminofluorenone-9
- 2-Amino-9-fluorenone, 98%
- UNII-GZ78W0R94U
- AI3-23895
- 4-14-00-00306 (Beilstein Handbook Reference)
- FLUOREN-9-ONE, 2-AMINO-
- InChI=1/C13H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H,14H2
- A820672
- NS00029001
- BRN 2804184
- SCHEMBL760965
- HMS2778A19
- NSC-12368
- GZ78W0R94U
- 2-Amino-fluorenon
- 2-amino-fluoren-9-one
- DTXSID30184943
- AKOS015855592
- A1040
- J-018206
- AS-58758
- MLS001180163
- ALBB-023662
- DB-047937
-
- MDL: MFCD00001157
- インチ: InChI=1S/C13H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H,14H2
- InChIKey: SJODITPGMMSNRF-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)C2=O
計算された属性
- せいみつぶんしりょう: 195.06800
- どういたいしつりょう: 195.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- ひょうめんでんか: 0
- 互変異性体の数: 8
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.327±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 156.0 to 162.0 deg-C
- ふってん: 331.88°C (rough estimate)
- 屈折率: 1.6060 (estimate)
- ようかいど: Insuluble (7.6E-3 g/L) (25 ºC),
- すいようせい: Soluble in alcohol and ether. Insoluble in water.
- PSA: 43.09000
- LogP: 3.06140
- ようかいせい: 使用できません
2-Amino-9-fluorenone セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S37/39
- RTECS番号:LL8980200
-
危険物標識:
- セキュリティ用語:S24/25
- リスク用語:R36/37/38
2-Amino-9-fluorenone 税関データ
- 税関コード:2922399090
- 税関データ:
中国税関コード:
2922399090概要:
2922399090他のアミノアルデヒドアミノケトン及びその塩(アミノキノン及びその塩を含み、酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922399090その他のアミノアルデヒド、アミノケトン、アミノキノン、但し1種以上の酸素官能基を含有する場合を除く、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Amino-9-fluorenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014431-5g |
2-Amino-9-fluorenone |
3096-57-9 | 98% | 5g |
¥1039 | 2024-05-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A121491-25g |
2-Amino-9-fluorenone |
3096-57-9 | 98% | 25g |
¥4016.90 | 2023-09-04 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | AA3497-5g |
2-Amino-9-fluorenone |
3096-57-9 | ≥98% | 5g |
¥1700.00 元 | 2023-09-15 | |
Chemenu | CM279579-25g |
2-Amino-9H-fluoren-9-one |
3096-57-9 | 95% | 25g |
$496 | 2021-06-16 | |
Cooke Chemical | A0746512-5G |
2-Amino-9-fluorenone |
3096-57-9 | 98% | 5g |
RMB 876.80 | 2025-02-21 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80624-5mg |
2-Amino-9H-fluoren-9-one |
3096-57-9 | 99.0% | 5mg |
¥110 | 2021-05-07 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H55048-1g |
2-Amino-9-fluorenone, 98% |
3096-57-9 | 98% | 1g |
¥1099.00 | 2023-02-24 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H55048-25g |
2-Amino-9-fluorenone, 98% |
3096-57-9 | 98% | 25g |
¥14743.00 | 2023-02-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A121491-5g |
2-Amino-9-fluorenone |
3096-57-9 | 98% | 5g |
¥1116.90 | 2023-09-04 | |
BAI LING WEI Technology Co., Ltd. | K14H55048-1g |
2-Amino-9-fluorenone |
3096-57-9 | 98% | 1g |
¥617 | 2023-11-24 |
2-Amino-9-fluorenone 関連文献
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A. J. Harget,Keith D. Warren,J. R. Yandle J. Chem. Soc. B 1968 214
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2. NotesVladimir A. Petrow,S. Pickholz,N. B. Chapman,H. McCombie,B. C. Saunders,F. Goulden,George A. R. Kon J. Chem. Soc. 1945 927
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Saúl Vallejos,Hamid El Kaoutit,Pedro Estévez,Félix Clemente García,José Luis de la Pe?a,Felipe Serna,José Miguel García Polym. Chem. 2011 2 1129
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William Bradley,F. P. Williams J. Chem. Soc. 1959 360
-
5. 849. Alkylation–bromination of fluoreneamines with alkyl and aralkyl bromides in dimethyl sulphoxideT. Lloyd Fletcher,Hsi-Lung Pan J. Chem. Soc. 1965 4588
-
6. 470. The preparation of some substituted 9-carboxy-, 9-hydroxy-, and 9-halogeno-fluorenesJ. D. Dickinson,C. Eaborn J. Chem. Soc. 1959 2337
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7. 748. Kinetic studies of the fluorene series. Part III. The reaction of 2-substituted fluorenones with sodium borohydrideJ. Alwyn Parry,Keith D. Warren J. Chem. Soc. 1965 4049
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László Biczók,Tibor Bérces,Tomoyuki Yatsuhashi,Hiroshi Tachibana,Haruo Inoue Phys. Chem. Chem. Phys. 2001 3 980
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9. The Friedel–Crafts reaction on 2-methoxyfluorene and the preparation of 7-methoxyfluorenone-2-carboxylic acidG. W. Gray,J. B. Hartley,A. Ibbotson J. Chem. Soc. 1955 2686
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10. Substituted fluoren-9-olsC. L. Arcus,M. M. Coombs J. Chem. Soc. 1954 3977
2-Amino-9-fluorenoneに関する追加情報
2-Amino-9-Fluorenone: A Comprehensive Overview
2-Amino-9-fluorenone, also known by its CAS number CAS No. 3096-57-9, is a significant compound in the field of organic chemistry. This compound, with the molecular formula C13H8FN, belongs to the class of fluorenone derivatives. Fluorenone derivatives have garnered considerable attention due to their unique electronic properties and potential applications in various fields such as optoelectronics, sensors, and drug delivery systems.
The structure of 2-amino-9-fluorenone consists of a fluorene skeleton with an amino group (-NH2) attached at the 2-position. The fluorene system, which is a tricyclic aromatic hydrocarbon, provides a rigid and planar framework that facilitates strong electronic interactions. The amino group at the 2-position introduces additional functionalization, making this compound versatile for various chemical modifications and applications.
Recent studies have highlighted the importance of 2-amino-9-fluorenone in the development of advanced materials. For instance, researchers have explored its use as a building block for constructing fluorescent sensors capable of detecting metal ions and anions in aqueous environments. The amino group in this compound plays a crucial role in coordinating with metal ions, enabling selective sensing capabilities. Moreover, the compound's fluorescence properties make it an ideal candidate for bioimaging applications.
In terms of synthesis, 2-amino-9-fluorenone can be prepared through various routes, including Friedländer synthesis and Stille coupling reactions. These methods allow for precise control over the structure and functionality of the compound, ensuring high purity and reproducibility. Recent advancements in catalytic systems have further streamlined the synthesis process, making it more efficient and scalable for industrial applications.
The optical properties of 2-amino-9-fluorenone are another area of active research. The compound exhibits strong absorption in the ultraviolet-visible region and emits fluorescence in the visible spectrum. These properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Researchers have also investigated its use as a photosensitizer in photodynamic therapy, leveraging its ability to generate reactive oxygen species under light irradiation.
Beyond its material science applications, 2-amino-9-fluorenone has shown promise in biomedical research. Studies have demonstrated its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. The amino group facilitates cellular uptake, enhancing its bioavailability and efficacy. Additionally, the compound's biocompatibility has been tested in vitro and in vivo models, further supporting its potential for therapeutic applications.
In conclusion, 2-amino-9-fluorenone, with its unique chemical structure and versatile functional groups, continues to be a focal point in scientific research. Its applications span across materials science, optoelectronics, biomedicine, and beyond. As researchers uncover new properties and functionalities of this compound, it is poised to play an increasingly important role in both academic and industrial settings.
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